ピロロピリミジンヌクレオシドとヌクレオチド

Pyrrolopyrimidine nucleosides and nucleotides represent a class of compounds with unique structural features, characterized by the fusion of pyrrole and pyrimidine rings. These molecules possess significant biological activities due to their specific interactions with various cellular targets. Pyrrolopyrimidine nucleosides are analogs of natural nucleosides but feature a modified sugar moiety and/or purine base structure, which can enhance potency, selectivity, or pharmacokinetic properties.

In drug discovery, pyrrolopyrimidine nucleotides have shown potential as therapeutic agents for diseases such as viral infections and cancer. Their ability to modulate key enzymatic processes makes them valuable in developing targeted therapies. The chemical synthesis of these compounds is complex but feasible using modern organic chemistry techniques. Furthermore, their stability, solubility, and bioavailability are critical factors that need careful consideration during the development process.

These unique structural features and biological activities make pyrrolopyrimidine nucleosides and nucleotides promising candidates for future pharmaceutical applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

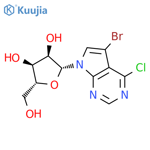

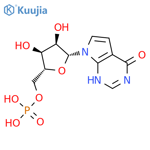

|

5-Iodotubercidin | 24386-93-4 | C11H13IN4O4 |

|

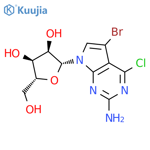

7H-Pyrrolo[2,3-d]pyrimidine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 24385-15-7 | C11H11BrClN3O4 |

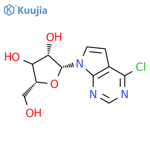

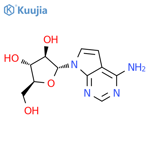

|

6-Chloro-7-deazapurine-β-D-riboside | 16754-80-6 | C11H12ClN3O4 |

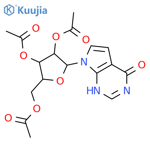

|

4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- | 16754-78-2 | C17H19N3O8 |

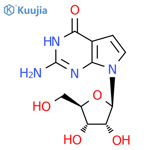

|

9-Deazaguanosine | 102731-45-3 | C11H14N4O5 |

|

3,7-Dihydro-7-(5-O-phosphono-beta-D-ribofuranosyl)-4H-pyrrolo(2,3-d)pyrimidin-4-one homopolymer | 53794-83-5 | C11H14N3O8P |

|

Tubercidin | 69-33-0 | C11H14N4O4 |

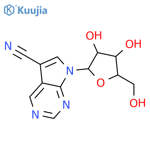

|

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,7-b-D-ribofuranosyl- | 57128-90-2 | C12H12N4O4 |

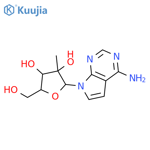

|

MK-0608 | 443642-29-3 | C12H16N4O4 |

|

7H-Pyrrolo[2,3-d]pyrimidin-2-amine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 873792-93-9 | C11H12BrClN4O4 |

関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

推奨される供給者

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品